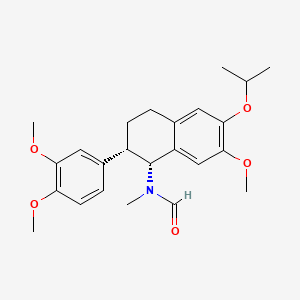
4-Hydroxyclonidine
Descripción general
Descripción
4-Hydroxyclonidine is a derivative of clonidine , an α-2 adrenergic agonist used primarily for treating hypertension. Clonidine acts as a presynaptic α-2 receptor agonist in the brain, leading to decreased sympathetic outflow, reduced heart rate, and lowered blood pressure .
Synthesis Analysis
The synthetic pathway for 4-Hydroxyclonidine involves the hydroxylation of clonidine. In vitro studies have shown that several cytochrome P450 (CYP) enzymes contribute to the formation of 4-hydroxyclonidine. Notably, CYP2D6, CYP1A2, CYP3A4/5, and CYP1A1 are involved, with CYP2D6 being the major contributor, accounting for approximately two-thirds of the activity .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
4-Hydroxyclonidine is a metabolite of clonidine, which is primarily metabolized by cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 . Understanding the pharmacokinetics of 4-Hydroxyclonidine is crucial for determining its therapeutic levels, potential drug interactions, and side effects. This knowledge is particularly relevant during pregnancy, where changes in drug clearance can occur .
Neurology
In neurology, clonidine and its metabolites like 4-Hydroxyclonidine are explored for their potential to treat various conditions. Clonidine is known to aid in the diagnosis of pheochromocytoma, prevent migraines, and treat withdrawal symptoms from substances . Research into 4-Hydroxyclonidine could further expand its applications in neurological disorders.
Cardiology
Clonidine, from which 4-Hydroxyclonidine is derived, has implications in cardiology, particularly in the management of hypertension and the modulation of cardiovascular responses during surgery . The study of 4-Hydroxyclonidine could lead to new insights into cardiovascular health and treatment options.
Oncology
In oncology, clonidine is used to manage severe cancer pain and treatment-related side effects . The role of 4-Hydroxyclonidine in cancer pain management and its potential effects on cancer-related pathways are areas of ongoing research.
Anesthesiology
Clonidine is utilized in anesthesiology to enhance the effects of local anesthetics and provide sedation . Investigating 4-Hydroxyclonidine could reveal additional uses in perioperative care, such as reducing anesthesia requirements or managing postoperative pain.
Psychiatry
Clonidine is used off-label for treating psychiatric conditions such as ADHD and PTSD-associated nightmares . Research into 4-Hydroxyclonidine may uncover new psychiatric applications, possibly offering alternative treatment options with different efficacy or side effect profiles.
Mecanismo De Acción
- Role : By binding to these receptors, it modulates various physiological responses, including blood pressure regulation, sedation, and hyperpolarization of nerves .
- Metabolism : Clonidine (the parent compound) is mostly metabolized to 4-hydroxyclonidine by the cytochrome P450 2D6 enzyme (CYP2D6) in the liver .
- CYP2D6 Role : CYP2D6 accounts for approximately two-thirds of the 4-hydroxylation activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205720 | |
| Record name | 4-Hydroxyclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57101-48-1 | |
| Record name | 4-Hydroxyclonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyclonidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCLONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF32CAD7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of CYP2D6 in clonidine metabolism?
A: Research has identified CYP2D6 as the major enzyme responsible for the 4-hydroxylation of clonidine in vitro. [] While other CYP enzymes like 1A2, 3A4, 1A1, and 3A5 also contribute to this metabolic pathway, CYP2D6 accounts for approximately two-thirds of the 4-hydroxyclonidine formation. [] This finding is particularly relevant as it could explain the observed increase in clonidine's nonrenal clearance during pregnancy, a period associated with elevated CYP2D6 activity.
Q2: How is the disposition of clonidine studied, and what are the key findings in rats?
A: Radioimmunoassay (RIA) has proven to be a sensitive and convenient method for studying the disposition of clonidine. [, ] This technique allows for the detection of minute amounts of clonidine, even in the presence of its metabolites. Studies in rats using RIA revealed that following intravenous administration of a hypotensive dose (100 µg/kg), clonidine exhibits a disposition profile consistent with an open two-compartment pharmacokinetic model. [] Additionally, rapid accumulation of clonidine in the brain was observed, reaching peak concentrations within 2 minutes of injection. [] This suggests that clonidine quickly crosses the blood-brain barrier, which is consistent with its central mechanism of action in lowering blood pressure.
Q3: Beyond 4-hydroxyclonidine, what other metabolites of clonidine have been identified?
A: Research has identified 2,6-dichlorophenylguanidine as another metabolite of clonidine in both rats and dogs. [] This metabolite results from a unique metabolic reaction involving a net bis-N-dealkylation of clonidine. [] While 4-hydroxyclonidine and its conjugates were also found in rat urine, 2,6-dichlorophenylguanidine represents a distinct metabolic pathway for clonidine. [] The identification of these metabolites contributes to a more complete understanding of clonidine's metabolic fate in vivo.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)





![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)


